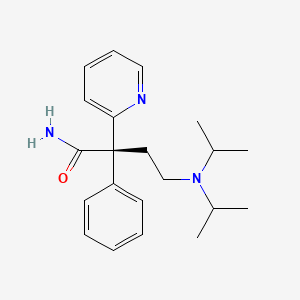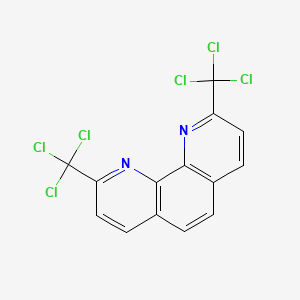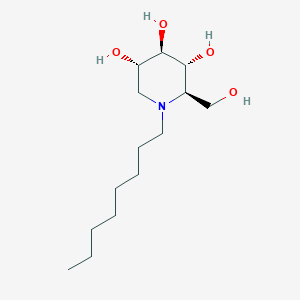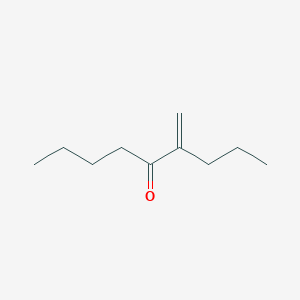![molecular formula C15H14N2O2 B14450854 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester CAS No. 75304-04-0](/img/structure/B14450854.png)
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester is a chemical compound belonging to the class of β-carbolines It is characterized by its unique structure, which includes a pyridoindole core with a carboxylic acid ester group at the 3-position and an ethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tryptamine or indole derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the pyridoindole core.
Esterification: The carboxylic acid group at the 3-position is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridoindole core.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyridoindole derivatives.
Applications De Recherche Scientifique
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole:
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate: This compound has an ethyl ester group at the 3-position instead of a methyl ester.
Uniqueness
Propriétés
Numéro CAS |
75304-04-0 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
methyl 1-ethyl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O2/c1-3-11-14-10(8-13(16-11)15(18)19-2)9-6-4-5-7-12(9)17-14/h4-8,17H,3H2,1-2H3 |
Clé InChI |
VPBWRTLHSGJYAL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC(=N1)C(=O)OC)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)

![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)



![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)



